molecular formula C8H15NO2 B8394590 1-(Hydroxymethyl)-4-propylpyrrolidin-2-one

1-(Hydroxymethyl)-4-propylpyrrolidin-2-one

Cat. No. B8394590
M. Wt: 157.21 g/mol
InChI Key: JUGWMUBROOCJLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Hydroxymethyl)-4-propylpyrrolidin-2-one is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Hydroxymethyl)-4-propylpyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Hydroxymethyl)-4-propylpyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(Hydroxymethyl)-4-propylpyrrolidin-2-one

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

1-(hydroxymethyl)-4-propylpyrrolidin-2-one

InChI

InChI=1S/C8H15NO2/c1-2-3-7-4-8(11)9(5-7)6-10/h7,10H,2-6H2,1H3

InChI Key

JUGWMUBROOCJLV-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(=O)N(C1)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-propylpyrrolidin-2-one x1 (30 g, 0.236 mol), aqueous formaldehyde (37%, 3.5 eq, 0.826 mol, 71 ml), and potassium hydroxyde (0.05 eq, 0.012 mol, 0.662 g) in 150 ml of ethanol is refluxed for 24 hours. After evaporation of the solvent under reduced pressure, the crude product is poured in saturated NaHCO3 aqueous solution and then extracted with CH2Cl2. The cumulated organic layers are dried over MgSO4, filtered and evaporated under reduced pressure to yield compound 1-(hydroxymethyl)-4-propylpyrrolidin-2-one x2 as a colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
71 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.